molecular formula C7H3ClFIO B062144 2-Fluoro-5-iodobenzoyl chloride CAS No. 186584-73-6

2-Fluoro-5-iodobenzoyl chloride

Cat. No.: B062144
CAS No.: 186584-73-6
M. Wt: 284.45 g/mol
InChI Key: CEMYZMDITJKYDA-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzoyl chloride (CAS: 186584-73-6, molecular formula: FC₆H₃(I)COCl, molecular weight: 284.45 g/mol) is a halogenated benzoyl chloride derivative. It is widely utilized as a reactant in the synthesis of biologically active molecules and in microwave-assisted boron trichloride (BCl₃)-mediated coupling reactions . The compound is moisture-sensitive and typically stored at room temperature in airtight containers . Its iodine substituent enhances its utility in cross-coupling reactions, where iodine acts as a leaving group or directs further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzoyl chloride typically involves the chlorination of 2-Fluoro-5-iodobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation setups to purify the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Fluoro-5-iodobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are commonly used. The reactions are often performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Organic Synthesis

2-Fluoro-5-iodobenzoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure enables it to participate in various chemical reactions, including:

  • Acylation Reactions : It acts as an acylating agent, facilitating the introduction of the benzoyl group into organic compounds under mild conditions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .
  • Cross-Coupling Reactions : The presence of both fluorine and iodine allows for further transformations, such as halogen exchange processes and biaryl coupling reactions. These reactions are essential for developing novel derivatives with specific properties .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized in the preparation of biologically active molecules that can serve as probes or inhibitors in biological studies. Its capability to modify the structure of potential drug candidates makes it valuable for targeting specific enzymes or receptors .

Imaging Studies

The iodine atom in this compound can be used to label biomolecules for imaging studies. This application is crucial in biological research, where tracking the distribution and interaction of biomolecules is essential.

Specialty Chemicals Production

The compound is also employed in the production of specialty chemicals and materials with tailored properties. Its reactivity allows for the development of functional materials that can be used in various industrial applications .

Case Study 1: Synthesis of Antiviral Agents

Recent research has highlighted the use of this compound in synthesizing antiviral agents targeting hepatitis B virus (HBV). Derivatives synthesized using this compound exhibited significant activity against HBV mutants, demonstrating its potential as a therapeutic agent .

Case Study 2: Development of Fluorinated Heterocycles

Fluorinated heterocycles synthesized from this compound have shown promising results as inhibitors in various biological assays. These compounds have been evaluated for their antiviral potency against hepatitis C virus (HCV), with some derivatives exhibiting enhanced activity compared to non-fluorinated counterparts .

Summary Table of Applications

Application AreaDescription
Organic SynthesisKey building block for pharmaceuticals and agrochemicals; facilitates acylation and coupling.
Medicinal ChemistryPreparation of biologically active molecules; targeting specific enzymes or receptors.
Imaging StudiesLabeling biomolecules for tracking and imaging purposes.
Specialty ChemicalsProduction of functional materials with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodobenzoyl chloride is primarily based on its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets. For example, in medicinal chemistry, the derivatives of this compound can inhibit specific enzymes or receptors by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-fluorobenzoyl Chloride

  • Molecular formula : C₇H₃Cl₂FO
  • Molecular weight : ~193.45 g/mol
  • Substituents : Chlorine (position 2), fluorine (position 5), and a benzoyl chloride group (position 1).
  • Key properties :
    • Similar reactivity due to the acyl chloride group.
    • Chlorine substituent may direct electrophilic substitution reactions.
    • Lower molecular weight compared to the iodinated analog, reducing steric hindrance.
  • Applications : Used in organic synthesis for introducing chlorinated aromatic moieties. Lacks iodine’s utility in Suzuki-Miyaura or Ullmann-type couplings .

5-Fluoro-2-methylbenzoyl Chloride

  • Molecular formula : C₈H₆ClFO
  • Molecular weight : ~172.45 g/mol
  • Substituents : Methyl (position 2), fluorine (position 5), and a benzoyl chloride group.
  • Electron-donating methyl group reduces electrophilicity compared to halogenated analogs.
  • Applications : Suitable for synthesizing lipophilic drug intermediates where steric bulk is tolerated .

2-Fluoro-5-(trifluoromethyl)benzyl Chloride

  • Molecular formula : C₈H₅ClF₄
  • Molecular weight : ~228.57 g/mol
  • Substituents : Trifluoromethyl (position 5), fluorine (position 2), and a benzyl chloride group.
  • Key properties :
    • Trifluoromethyl group imparts strong electron-withdrawing effects, enhancing stability against nucleophilic attack.
    • Benzyl chloride group differs from benzoyl chloride, enabling alkylation reactions instead of acylation.
  • Applications : Used in agrochemical and pharmaceutical synthesis for introducing trifluoromethyl groups .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications Storage Conditions
2-Fluoro-5-iodobenzoyl chloride FC₆H₃(I)COCl 284.45 I (position 5), F (position 2) High reactivity in cross-coupling reactions Biopharmaceutical synthesis, coupling reactions Room temperature, dry
2-Chloro-5-fluorobenzoyl chloride C₇H₃Cl₂FO 193.45 Cl (position 2), F (position 5) Moderate electrophilicity, directed substitution Aromatic intermediate synthesis Room temperature, dry
5-Fluoro-2-methylbenzoyl chloride C₈H₆ClFO 172.45 CH₃ (position 2), F (position 5) Reduced reactivity due to methyl group Lipophilic drug intermediates Room temperature, dry
2-Fluoro-5-(trifluoromethyl)benzyl chloride C₈H₅ClF₄ 228.57 CF₃ (position 5), F (position 2) High stability, electron-withdrawing effects Agrochemicals, fluorinated polymers Room temperature, inert

Key Differences and Implications

Reactivity :

  • The iodine atom in This compound facilitates cross-coupling reactions (e.g., with boronic acids), unlike its chloro or methyl analogs .
  • Trifluoromethyl-substituted compounds exhibit enhanced stability but require specialized conditions for reactions due to strong electron withdrawal .

Solubility and Stability :

  • Iodine’s large atomic radius reduces solubility in polar solvents compared to lighter halogens .
  • Methyl groups improve lipid solubility, making 5-fluoro-2-methylbenzoyl chloride preferable for hydrophobic drug design .

Cost and Availability :

  • Iodinated compounds are generally more expensive (e.g., 71–376 €/g for This compound ) due to iodine’s higher market cost .

Biological Activity

2-Fluoro-5-iodobenzoyl chloride (C₇H₃ClFIO) is an organic compound classified as an acid chloride. It serves primarily as a reactive intermediate in organic synthesis, particularly in the preparation of biologically active compounds. This article examines the biological activity of this compound, focusing on its reactivity, potential applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₇H₃ClFIO
  • Molecular Weight : 284.45 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 30 to 34 °C
  • Boiling Point : Approximately 269.1 °C
  • Storage Conditions : Sensitive to moisture and light; should be stored under inert gases at low temperatures (2–8 °C) .

As a reactive intermediate, this compound does not exhibit a specific mechanism of action within biological systems. Instead, it primarily functions as a chemical reagent that can react with nucleophiles to form covalent bonds with biological targets. This property makes it valuable in synthesizing compounds with potential therapeutic effects .

Reactivity Studies

Research has indicated that this compound can participate in various chemical transformations, which may lead to the development of new biologically active substances. Its interactions with nucleophiles are particularly noteworthy, as they help elucidate its potential role in forming complex molecules that may exhibit significant biological activity .

Case Studies and Research Findings

  • Synthesis of Biologically Active Compounds :
    • The compound has been utilized in the synthesis of various derivatives that exhibit antimicrobial properties. For instance, studies have shown that derivatives synthesized from this compound can inhibit bacterial growth, showcasing its potential as a precursor for antibiotic agents .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis has been conducted on compounds derived from similar structures, revealing that modifications to the benzoyl moiety can significantly alter biological activity. For example, fluorinated derivatives have shown enhanced potency against certain bacterial strains compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • Some derivatives of this compound have been investigated for their anticancer properties. In vitro studies demonstrated that certain synthesized compounds exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The unique combination of fluorine and iodine in the structure of this compound provides distinct electronic properties that influence its reactivity and biological activity. Below is a comparison with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-Fluoro-5-nitrobenzoyl chlorideC₇H₃ClFNO₂Contains a nitro group instead of iodine
4-Fluorobenzoyl chlorideC₇H₄ClFLacks iodine; fluorine at para position
3-Iodobenzoyl chlorideC₇H₅ClIContains iodine but no fluorine

This comparison highlights the distinctiveness of this compound and its potential advantages in medicinal chemistry applications due to its unique structural features .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-fluoro-5-iodobenzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or acyl chloride formation from precursor acids. For example, thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] in solvents like dichloromethane (DCM) or benzene under reflux (4–12 hours) is commonly used. Evidence from analogous compounds suggests that using N,N-dimethylformamide (DMF) as a catalyst at 50°C improves selectivity, while lower temperatures (0–20°C) minimize side reactions . Alternative routes via anthranilic acid derivatives or side-chain chlorination of fluorinated toluenes may also apply, though iodine substitution requires careful control to avoid overhalogenation . Yield optimization depends on stoichiometric ratios (e.g., 1:3 acid-to-SOCl₂), solvent polarity, and moisture exclusion.

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage should be in airtight containers under inert gas (argon/nitrogen) at room temperature, with desiccants like silica gel. Avoid exposure to light, as iodinated compounds may undergo photolytic cleavage. Handling requires anhydrous conditions (glovebox or Schlenk line) and PPE, including acid-resistant gloves and goggles, due to its corrosive nature (H314 hazard) . Pre-cooling glassware before use minimizes thermal degradation.

Q. What purification techniques are effective for isolating this compound, given its solubility properties?

  • Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/DCM mixtures) or vacuum distillation (for liquids) is recommended. Due to its insolubility in water, aqueous workup should be avoided unless rapid quenching is performed. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) can separate acyl chloride derivatives from unreacted acid or iodinated byproducts. Purity validation via ¹⁹F NMR or FT-IR (C=O stretch ~1770 cm⁻¹) is critical .

Advanced Questions

Q. How can researchers optimize microwave-assisted coupling reactions using this compound as a reactant?

  • Methodological Answer : Microwave protocols enhance reaction rates in coupling reactions (e.g., with boronates or amines). Use sealed vessels with DMF or acetonitrile as solvents, maintaining temperatures at 80–120°C for 10–30 minutes. Catalytic BCl₃ (1–5 mol%) improves electrophilicity of the acyl chloride. Monitor progress via TLC (Rf shift) or in situ IR spectroscopy. Post-reaction, quench excess reagent with methanol and purify via flash chromatography .

Q. What analytical methods are critical for characterizing reaction intermediates and ensuring product integrity?

  • Methodological Answer : X-ray crystallography (for solid intermediates) and high-resolution mass spectrometry (HRMS) confirm molecular structure. For iodine/fluorine tracking, ¹H-¹³C HMBC NMR identifies coupling patterns, while XPS quantifies halogen content. Thermal gravimetric analysis (TGA) assesses stability under heating, and differential scanning calorimetry (DSC) detects phase transitions. Comparative ATR-FTIR with reference spectra (e.g., CRC Handbook data) validates functional groups .

Q. How to resolve contradictions in reported reaction outcomes when varying solvents or catalysts?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on intermediate stability. For example, DCM stabilizes carbocation intermediates in Friedel-Crafts reactions, while DMF may promote side reactions via Vilsmeier-Haack pathways. Systematic Design of Experiments (DoE) with parameters like solvent dielectric constant (ε) and catalyst loading can identify optimal conditions. Kinetic studies (e.g., in situ Raman) reveal rate-limiting steps, while GC-MS detects volatile byproducts .

Q. What strategies mitigate side reactions during the synthesis of bioactive molecules from this compound?

  • Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted nucleophilic attacks on the acyl chloride. Slow addition of reagents (<0.1 mL/min) under low temperature (−78°C) minimizes dimerization. For peptide coupling, use Hünig’s base (DIPEA) to scavenge HCl. Post-synthesis, HPLC-MS with reverse-phase C18 columns identifies hydrolyzed or cross-coupled impurities. Computational modeling (DFT) predicts reactive sites to guide functionalization .

Properties

IUPAC Name

2-fluoro-5-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380810
Record name 2-Fluoro-5-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186584-73-6
Record name 2-Fluoro-5-iodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-iodobenzoyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of 2-fluoro-5-iodobenzoic acid (Aldrich, 5.27 g, 19.8 mmol) in CH2Cl2 (35.0 mL) was added oxalyl chloride (14.9 mL, 29.7 mmol, 1M solution in CH2Cl2) followed by 2 drops of DMF via syringe. Gas evolution was initiated and the resulting mixture was stirred at room temperature for 2 h. The reaction mixture was then quenched with sat. aq. NH4Cl solution and extracted with EtOAc (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give crude 2-fluoro-5-iodobenzoyl chloride which was used directly in the next step.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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